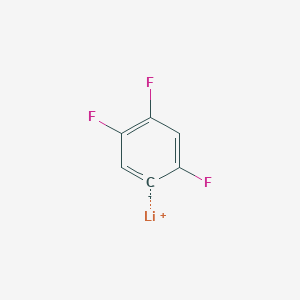

lithium;1,2,4-trifluorobenzene-5-ide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium;1,2,4-trifluorobenzene-5-ide is a compound that combines lithium with 1,2,4-trifluorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2,4-trifluorobenzene involves several steps. One common method includes the hydrogenation reduction of 2,4-dinitrofluorobenzene to obtain 2,4-diaminofluorobenzene. This intermediate then undergoes a diazotization reaction with an aqueous solution of fluoroboric acid and sodium nitrite to form a diazonium fluoroborate intermediate. Finally, heating and decomposing this intermediate yields 1,2,4-trifluorobenzene .

Industrial Production Methods

Industrial production methods for 1,2,4-trifluorobenzene typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: Common reagents include halogens and other electrophiles.

Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.

Common Reagents and Conditions

Halogenation: Using halogens like chlorine or bromine under controlled conditions.

Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Utilizing reducing agents like lithium aluminum hydride or hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various halogenated derivatives of 1,2,4-trifluorobenzene .

Scientific Research Applications

1,2,4-Trifluorobenzene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1,2,4-trifluorobenzene involves its interaction with various molecular targets. For instance, in lithium-ion batteries, it acts as an electrolyte additive, producing a lithium fluoride-rich solid electrolyte interface. This interface enhances the thermal stability and performance of the battery by preventing the formation of hydrogen fluoride, which can damage the cathode .

Comparison with Similar Compounds

Similar Compounds

1,3,5-Trifluorobenzene: Another trifluorobenzene isomer with similar applications in lithium-ion batteries.

1,4-Difluorobenzene: A related compound with different fluorine substitution patterns.

Uniqueness

1,2,4-Trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and specific chemical interactions .

Biological Activity

Lithium;1,2,4-trifluorobenzene-5-ide is a compound that has garnered attention for its unique biological activities, particularly in the context of neuroprotection and potential therapeutic applications. This article explores its biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of lithium ionically bonded to a 1,2,4-trifluorobenzene moiety. The trifluoromethyl groups enhance the compound's reactivity and stability, which may influence its biological interactions.

The biological activity of lithium compounds generally involves several key mechanisms:

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium is known to inhibit GSK-3, a critical enzyme involved in various signaling pathways. This inhibition promotes cell survival and neuroprotection by enhancing the activity of brain-derived neurotrophic factor (BDNF) signaling pathways .

- Calcium Homeostasis : Lithium modulates calcium signaling by inhibiting NMDA receptor-mediated calcium influx. This action helps maintain calcium homeostasis and reduces excitotoxicity in neuronal cells .

- Autophagy Induction : Recent studies suggest that lithium can induce autophagy through the inhibition of phosphoinositol phosphatases, which leads to a decrease in inositol levels and promotes cellular degradation processes .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties in various preclinical models. For instance:

- Stroke Models : In animal studies involving ischemic stroke, lithium administration has been shown to reduce neuronal damage and improve functional outcomes. The neuroprotective effect is attributed to its ability to inhibit apoptosis and promote cell survival pathways .

- Neurodegenerative Diseases : Lithium compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies demonstrate that lithium can enhance cognitive function and reduce behavioral deficits in these models .

Case Studies

- Lithium Treatment in Alzheimer's Disease : A clinical trial assessed the effects of lithium on cognitive decline in patients with Alzheimer's disease. Results indicated significant improvements in cognitive scores among those treated with lithium compared to controls .

- Animal Models of Amyotrophic Lateral Sclerosis (ALS) : In ALS models, lithium administration led to increased survival rates and delayed onset of symptoms. The underlying mechanism was linked to enhanced neurotrophic signaling and reduced oxidative stress .

Data Table: Summary of Biological Activities

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Stroke | Animal (rodent) | Reduced neuronal damage; improved recovery |

| Alzheimer's Disease | Clinical trial | Cognitive improvements in treated patients |

| Amyotrophic Lateral Sclerosis | Animal (rodent) | Increased survival; delayed symptom onset |

Properties

CAS No. |

631899-54-2 |

|---|---|

Molecular Formula |

C6H2F3Li |

Molecular Weight |

138.0 g/mol |

IUPAC Name |

lithium;1,2,4-trifluorobenzene-5-ide |

InChI |

InChI=1S/C6H2F3.Li/c7-4-1-2-5(8)6(9)3-4;/h2-3H;/q-1;+1 |

InChI Key |

XUXZGIJESKIUSD-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=[C-]C(=CC(=C1F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.